molecular formula C18H23ClN2S B1663478 Thiazinamium chloride CAS No. 4320-13-2

Thiazinamium chloride

Cat. No.: B1663478
CAS No.: 4320-13-2
M. Wt: 334.9 g/mol
InChI Key: NGYRQLDJZVHTFE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazinamium chloride can be synthesized from promethazine and chloromethane. The reaction involves the methylation of promethazine to form the quaternary ammonium salt .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Thiazinamium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Respiratory Medicine

Thiazinamium chloride has been extensively studied for its efficacy in treating airway diseases. Research indicates that it effectively relaxes bronchial muscles contracted by histamine and acetylcholine:

  • Bronchodilator Effects : In isolated human bronchial muscle preparations, this compound demonstrated a significant relaxant effect, with a potency ranking it above several other antihistamines like tripelennamine .
  • Mechanism of Action : The compound inhibits thromboxane B2 (TxB2) synthesis in macrophages, which may contribute to its bronchodilatory effects and overall anti-inflammatory activity .

Cell Signaling Studies

This compound is utilized in biological research to investigate cell signaling mechanisms:

  • Pneumocyte Studies : It stimulates phosphatidylcholine secretion in rat type II pneumocytes, suggesting a role in surfactant metabolism and lung function regulation. This effect is notable as it is comparable to that of beta-agonists .

Pharmaceutical Formulation Development

The compound is also explored for its potential in pharmaceutical formulations:

  • Oral Delivery Systems : Innovations in drug delivery systems utilizing this compound have been documented, highlighting its application in creating flakes for oral and topical drug delivery .

Antimicrobial Properties

As a quaternary ammonium compound, this compound exhibits antimicrobial properties:

  • Disinfectant Applications : It is used in cleaning and disinfecting formulations due to its ability to disrupt microbial cell membranes, making it effective against a range of pathogens .

Case Study 1: Efficacy in Asthma Treatment

A study involving patients with asthma demonstrated that this compound significantly improved lung function compared to placebo treatments. Patients reported reduced wheezing and improved peak expiratory flow rates.

Case Study 2: Impact on Macrophage Function

Research on rat alveolar macrophages revealed that this compound selectively inhibited TxB2 synthesis without affecting phagocytosis. This suggests its potential use in modulating immune responses during respiratory infections .

Data Tables

Application AreaDescriptionKey Findings
Respiratory MedicineBronchodilator effectsRelaxation of bronchial muscles; potent antagonist
Cell SignalingStimulation of phosphatidylcholine secretionEnhances lung surfactant secretion
Pharmaceutical FormulationDevelopment of oral delivery systemsEffective in creating flakes for drug delivery
Antimicrobial PropertiesUse as disinfectantsDisrupts microbial membranes; effective against pathogens

Comparison with Similar Compounds

    Promethazine: Another phenothiazine derivative with antihistaminic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic.

    Tripelennamine: An antihistamine with similar properties.

Uniqueness: Thiazinamium chloride is unique due to its quaternary ammonium structure, which enhances its antihistaminic and bronchodilator properties. Unlike other phenothiazine derivatives, this compound is specifically designed to minimize systemic absorption, making it suitable for topical applications .

Biological Activity

Thiazinamium chloride, a thiazine derivative with the chemical formula C₁₈H₂₃ClN₂S, exhibits significant biological activity, particularly in pharmacological applications. This compound is primarily recognized for its antihistaminic , anticholinergic , and antiallergic properties, making it a subject of interest in various medical research fields.

  • Molecular Formula : C₁₈H₂₃ClN₂S
  • Molar Mass : 299.46 g/mol
  • CAS Number : 4320-13-2

This compound functions by inhibiting the synthesis of thromboxane B2 (TxB2), a compound involved in platelet aggregation and vasoconstriction. Its IC50 value for this inhibition is reported to be 0.2 µM, indicating its potency in modulating inflammatory responses and allergic reactions. Additionally, it has demonstrated effects on phagocytosis, differentiating its action from other antipsychotic agents such as chlorpromazine.

Pharmacological Applications

This compound has been studied for its potential therapeutic applications, particularly in managing allergic conditions and respiratory issues. Its antiasthmatic activity may be attributed to both its antihistaminic and anticholinergic effects . Furthermore, it has been noted for stimulating phosphatidylcholine secretion in cultures of adult rat type II pneumocytes in a concentration-dependent manner, suggesting a role in pulmonary surfactant production .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeMain ApplicationUnique Feature
PromethazineThiazine derivativeAntihistamineWell-known for sedation effects
ChlorpromazinePhenothiazineAntipsychoticBroader neuroleptic effects
TrimeprazineThiazine derivativeAntihistamineLess sedative action compared to others
ThioridazinePhenothiazineAntipsychoticNotable for its sedative properties

This compound's unique combination of antihistaminic properties and specific interactions distinguishes it from these similar compounds, making it an interesting subject for further research.

Case Studies and Research Findings

  • Antiallergic Activity : In animal models, this compound exhibited significant antiallergic effects, demonstrating its potential utility in treating allergic rhinitis and other allergic conditions .
  • Surfactant Production : A study indicated that this compound enhances surfactant production in primary lung cells, which could have implications for treating respiratory diseases like asthma .
  • Bioavailability Variations : Research has shown substantial interindividual variation in the bioavailability of thiazinamium methylsulfate (a related compound), highlighting the need for personalized approaches in its therapeutic use .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms underlying Thiazinamium chloride’s antiallergic and anticholinergic activities?

this compound inhibits thromboxane B2 (TxB2) synthesis with an IC50 of 0.2 µM, a key pathway in allergic responses. Its anticholinergic activity arises from blocking acetylcholine receptors, reducing bronchoconstriction. To study this, researchers can design in vitro assays using resting macrophages to measure TxB2 suppression via ELISA or HPLC, while excluding confounding factors like phagocytosis (which remains unaffected by this compound) .

Q. Which experimental models are suitable for evaluating this compound’s pharmacological effects?

Resting macrophage cultures are effective for assessing TxB2 inhibition. For antiallergic activity, models like histamine-induced bronchoconstriction in rodents or mast cell degranulation assays are recommended. Ensure consistency in dosing (e.g., dose-dependent studies up to 3 µM) and include controls with imipramine or chlorpromazine to compare mechanisms .

Q. How should researchers address solubility challenges when preparing this compound for in vitro studies?

With solubility <1 mg/mL, use polar solvents like dimethyl sulfoxide (DMSO) or ethanol for stock solutions, followed by dilution in buffered media. Validate solvent compatibility with cell viability assays. For long-term storage, maintain powder at -20°C and dissolved aliquots at -80°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in TxB2 suppression data between this compound and structurally related compounds be resolved?

this compound does not inhibit exogenous arachidonic acid-derived TxB2 in the presence of indomethacin (a cyclooxygenase inhibitor), unlike imipramine. To resolve discrepancies, design experiments comparing intracellular vs. extracellular arachidonic acid pathways, and use selective inhibitors (e.g., COX-1/2 inhibitors) to isolate metabolic routes .

Q. What advanced analytical methods are recommended for quantifying this compound in biological samples?

Capillary zone electrophoresis (CZE) with UV detection or kinetic fluorimetry using stopped-flow techniques are validated methods. For complex matrices (e.g., plasma), employ solid-phase extraction (SPE) prior to analysis to enhance sensitivity. Method validation should include recovery rates, limit of detection (LOD), and interference checks against metabolites like TxB2 .

Q. How does this compound’s pharmacological profile differ from other histamine-1 receptor antagonists (e.g., chlorphenamine)?

Unlike chlorphenamine, this compound selectively inhibits TxB2 without suppressing phagocytosis or oxidative bursts in macrophages. Comparative studies should use parallel in vitro models (e.g., macrophage cultures) and measure multiple endpoints (TxB2 levels, phagocytosis rates via flow cytometry) to highlight mechanistic distinctions .

Q. What experimental strategies can elucidate this compound’s dual role in bronchial relaxation and immune modulation?

Combine ex vivo tracheal ring assays (measuring smooth muscle relaxation) with cytokine profiling (e.g., IL-4, IL-13) in allergic asthma models. Use gene knockout mice (e.g., TxB2 receptor-deficient) to dissect pathway-specific effects. Data analysis should integrate dose-response curves and multivariate regression to identify correlations between immune markers and bronchodilation .

Q. Methodological and Reporting Standards

Q. What are the best practices for documenting this compound’s purity and stability in research publications?

Report batch-specific purity (e.g., ≥97% via HPLC), storage conditions, and stability validation (e.g., mass spectrometry to confirm no degradation over 2 years at -80°C). Follow IUPAC naming conventions and disclose solvent systems used for solubility testing to ensure reproducibility .

Q. How should researchers structure a study investigating this compound’s off-target effects?

Use high-throughput screening (HTS) panels targeting GPCRs, ion channels, and kinases. For in silico approaches, perform molecular docking against the ChEMBL database. Validate hits with orthogonal assays (e.g., radioligand binding) and include negative controls (e.g., imipramine) to contextualize specificity .

Q. What statistical approaches are optimal for analyzing dose-dependent TxB2 inhibition data?

Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate IC50 values with 95% confidence intervals and compare via ANOVA followed by post-hoc tests (e.g., Tukey’s). For outliers, apply Grubbs’ test and justify exclusions in supplementary materials .

Properties

CAS No.

4320-13-2

Molecular Formula

C18H23ClN2S

Molecular Weight

334.9 g/mol

IUPAC Name

trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride

InChI

InChI=1S/C18H23N2S.ClH/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1

InChI Key

NGYRQLDJZVHTFE-UHFFFAOYSA-M

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-]

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

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